molecular formula C15H17Cl2NO2 B14489008 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide CAS No. 64919-25-1

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide

Katalognummer: B14489008
CAS-Nummer: 64919-25-1
Molekulargewicht: 314.2 g/mol
InChI-Schlüssel: BRKNHLASEAWSRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is an organic compound that belongs to the class of phenoxybutanamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide typically involves the reaction of 3,5-dichlorophenol with a suitable butanamide derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,5-Dichlorophenoxy)butanamide
  • 2-(3,5-Dichlorophenoxy)-N-(2-methylprop-2-yn-2-yl)butanamide
  • 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-2-yn-2-yl)butanamide

Uniqueness

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is unique due to its specific structural features, such as the presence of the 3,5-dichlorophenoxy group and the butanamide moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

64919-25-1

Molekularformel

C15H17Cl2NO2

Molekulargewicht

314.2 g/mol

IUPAC-Name

2-(3,5-dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide

InChI

InChI=1S/C15H17Cl2NO2/c1-5-13(14(19)18-15(3,4)6-2)20-12-8-10(16)7-11(17)9-12/h2,7-9,13H,5H2,1,3-4H3,(H,18,19)

InChI-Schlüssel

BRKNHLASEAWSRY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC(C)(C)C#C)OC1=CC(=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.